[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451172
InChI: InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)13-8-7-9-18(10-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13+/m0/s1
SMILES: CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13451172

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)13-8-7-9-18(10-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13+/m0/s1
Standard InChI Key BDKHDZHDJILSFJ-QWHCGFSZSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N
SMILES CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

The compound’s structure comprises three key components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle that provides rigidity and influences receptor binding.

  • (S)-2-Aminopropionyl Group: A chiral amino acid derivative that participates in hydrogen bonding and enzymatic interactions.

  • tert-Butyl Carbamate (Boc) Group: A protective moiety that enhances solubility and stabilizes the amine during synthesis .

Stereochemical Configuration

  • The (R)-configuration at the piperidin-3-yl position and (S)-configuration at the 2-aminopropionyl group are essential for its interaction with biological targets. Enantiomeric analogs, such as the (S,S)-isomer, exhibit distinct pharmacological profiles.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₆H₃₁N₃O₃
Molecular Weight313.44 g/mol
CAS Number1401668-25-4 (S,S-isomer)
Chiral Centers2 (R at piperidine, S at acyl)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step processes to achieve stereochemical fidelity:

  • Piperidine Ring Formation: Cyclization reactions or resolution of racemic mixtures using chiral auxiliaries .

  • Acylation: Coupling the (S)-2-aminopropionyl group via amide bond formation using reagents like EDCI/HOBt .

  • Boc Protection: Introducing the tert-butyl carbamate group under anhydrous conditions to prevent racemization .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Piperidine ResolutionChiral HPLC, hexane/iPrOH46–53%
AcylationEDCI/HOBt, DCM, 0°C to RT75–88%
Boc Protection(Boc)₂O, TEA, DCM87–91%

Key Reactions

  • Hydrolysis: The Boc group is cleaved under acidic (TFA) or basic (NaOH) conditions, yielding a free amine .

  • Amide Coupling: The primary amine reacts with carboxylic acids to form peptide-like derivatives, critical for prodrug design .

TargetIC₅₀ (μM)Assay TypeSource
SARS-CoV 3CL Protease1.2–3.8Fluorescent substrate
Endothelin-Converting Enzyme0.45Radiolabeled assay

Metabolic Applications

Derivatives of this compound modulate insulin signaling pathways, showing potential in diabetes management . Preclinical studies indicate improved glucose tolerance in murine models .

Physicochemical Properties and Stability

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL under acidic conditions due to Boc hydrolysis .

  • Storage: Stable at -20°C under inert gas; degradation <5% over 24 hours at 37°C .

Table 4: Stability Under Physiological Conditions

ConditionDegradation RateHalf-LifeSource
pH 7.4, 37°C5% over 24 h~7 days
pH 1.2 (simulated gastric)30% over 2 h4.5 h

Comparative Analysis with Stereoisomers

The (R,S)-isomer demonstrates superior enzymatic inhibition compared to the (S,S)-analog, highlighting the role of stereochemistry.

Table 5: Stereoisomer Comparison

IsomerSARS-CoV 3CL IC₅₀ (μM)Solubility (mg/mL)
(R,S)1.20.12
(S,S)3.80.09

Research Applications and Future Directions

Drug Development

  • Prodrug Design: The Boc group facilitates controlled release of active metabolites in vivo .

  • Antiviral Agents: Optimization of piperidine derivatives for broad-spectrum protease inhibitors .

Biochemical Tools

  • Enzyme Mechanism Studies: Used to probe stereospecific binding pockets in proteases .

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